Cas no 1052552-43-8 ((2-Butyl-1-benzofuran-3-yl)methyl(methyl)amine Hydrochloride)

(2-Butyl-1-benzofuran-3-yl)methyl(methyl)amine Hydrochloride is a synthetic organic compound featuring a benzofuran core substituted with a butyl group at the 2-position and an amine functional group at the 3-position, methylated and hydrochlorinated. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive benzofuran derivatives, which often exhibit pharmacological activity. The hydrochloride salt enhances solubility and stability, making it suitable for research applications. Its well-defined molecular structure allows for precise study in drug discovery, particularly in targeting receptors or enzymes where benzofuran scaffolds are relevant. The compound is typically utilized in controlled laboratory settings for experimental purposes.
(2-Butyl-1-benzofuran-3-yl)methyl(methyl)amine Hydrochloride structure
1052552-43-8 structure
商品名:(2-Butyl-1-benzofuran-3-yl)methyl(methyl)amine Hydrochloride
CAS番号:1052552-43-8
MF:C14H20ClNO
メガワット:253.767703056335
CID:4570003
PubChem ID:16248212

(2-Butyl-1-benzofuran-3-yl)methyl(methyl)amine Hydrochloride 化学的及び物理的性質

名前と識別子

    • [(2-butyl-1-benzofuran-3-yl)methyl](methyl)amine hydrochloride
    • G33229
    • 1052552-43-8
    • 1-(2-butyl-1-benzofuran-3-yl)-N-methylmethanamine;hydrochloride
    • [(2-butyl-1-benzofuran-3-yl)methyl](methyl)aminehydrochloride
    • N-[(2-butyl-1-benzofuran-3-yl)methyl]-N-methylamine hydrochloride
    • CS-0233346
    • EN300-13280
    • (2-Butyl-1-benzofuran-3-yl)methyl(methyl)amine Hydrochloride
    • インチ: 1S/C14H19NO.ClH/c1-3-4-8-14-12(10-15-2)11-7-5-6-9-13(11)16-14;/h5-7,9,15H,3-4,8,10H2,1-2H3;1H
    • InChIKey: PJGUYTBLUQVRRQ-UHFFFAOYSA-N
    • ほほえんだ: C(C1=C(OC2=CC=CC=C12)CCCC)NC.Cl

計算された属性

  • せいみつぶんしりょう: 253.1233420g/mol
  • どういたいしつりょう: 253.1233420g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 17
  • 回転可能化学結合数: 5
  • 複雑さ: 207
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 25.2Ų

じっけんとくせい

  • ゆうかいてん: 16-18 °C

(2-Butyl-1-benzofuran-3-yl)methyl(methyl)amine Hydrochloride セキュリティ情報

(2-Butyl-1-benzofuran-3-yl)methyl(methyl)amine Hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-13280-0.25g
[(2-butyl-1-benzofuran-3-yl)methyl](methyl)amine hydrochloride
1052552-43-8 95%
0.25g
$92.0 2023-02-09
Enamine
EN300-13280-500mg
[(2-butyl-1-benzofuran-3-yl)methyl](methyl)amine hydrochloride
1052552-43-8 95.0%
500mg
$175.0 2023-09-30
A2B Chem LLC
AV30790-1g
N-[(2-Butyl-1-benzofuran-3-yl)methyl]-n-methylamine hydrochloride
1052552-43-8 95%
1g
$305.00 2024-04-20
Aaron
AR019OZ6-10g
[(2-butyl-1-benzofuran-3-yl)methyl](methyl)amine hydrochloride
1052552-43-8 95%
10g
$1539.00 2023-12-16
Aaron
AR019OZ6-250mg
[(2-butyl-1-benzofuran-3-yl)methyl](methyl)amine hydrochloride
1052552-43-8 95%
250mg
$152.00 2025-02-08
Aaron
AR019OZ6-50mg
[(2-butyl-1-benzofuran-3-yl)methyl](methyl)amine hydrochloride
1052552-43-8 95%
50mg
$83.00 2025-02-08
Aaron
AR019OZ6-5g
[(2-butyl-1-benzofuran-3-yl)methyl](methyl)amine hydrochloride
1052552-43-8 95%
5g
$1047.00 2025-02-08
A2B Chem LLC
AV30790-250mg
N-[(2-Butyl-1-benzofuran-3-yl)methyl]-n-methylamine hydrochloride
1052552-43-8 95%
250mg
$132.00 2024-04-20
A2B Chem LLC
AV30790-500mg
N-[(2-Butyl-1-benzofuran-3-yl)methyl]-n-methylamine hydrochloride
1052552-43-8 95%
500mg
$220.00 2024-04-20
A2B Chem LLC
AV30790-50mg
N-[(2-Butyl-1-benzofuran-3-yl)methyl]-n-methylamine hydrochloride
1052552-43-8 95%
50mg
$80.00 2024-04-20

(2-Butyl-1-benzofuran-3-yl)methyl(methyl)amine Hydrochloride 関連文献

(2-Butyl-1-benzofuran-3-yl)methyl(methyl)amine Hydrochlorideに関する追加情報

(2-Butyl-1-benzofuran-3-yl)methyl(methyl)amine Hydrochloride (CAS No. 1052552-43-8): A Comprehensive Overview

(2-Butyl-1-benzofuran-3-yl)methyl(methyl)amine Hydrochloride (CAS No. 1052552-43-8) is a unique compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as Benzofuran derivative, is characterized by its distinct structural features and potential therapeutic applications. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent advancements in the research and development of this compound.

Chemical Structure and Properties

(2-Butyl-1-benzofuran-3-yl)methyl(methyl)amine Hydrochloride is a derivative of benzofuran, a heterocyclic aromatic compound with a fused benzene and furan ring. The presence of the butyl substituent and the methylamine group imparts unique chemical properties to this molecule. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more suitable for various pharmaceutical applications.

The molecular formula of (2-Butyl-1-benzofuran-3-yl)methyl(methyl)amine Hydrochloride is C14H19N·HCl, with a molecular weight of approximately 244.76 g/mol. It is a white crystalline solid at room temperature and exhibits good stability under standard laboratory conditions. The compound's melting point is around 160°C, and it is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).

Synthesis Methods

The synthesis of (2-Butyl-1-benzofuran-3-yl)methyl(methyl)amine Hydrochloride involves several well-established chemical reactions. One common approach is the reaction of 2-butylbenzofuran with methylamine in the presence of hydrochloric acid. This reaction typically proceeds via a nucleophilic substitution mechanism, where the methylamine attacks the electrophilic carbon atom of the benzofuran ring, forming the desired product.

Another method involves the use of transition metal catalysts to facilitate the coupling reaction between 2-butylbenzofuran and methylamine. This approach offers higher yields and better selectivity compared to traditional methods. Recent advancements in green chemistry have also led to the development of environmentally friendly synthesis routes that minimize waste and reduce energy consumption.

Biological Activities

(2-Butyl-1-benzofuran-3-yl)methyl(methyl)amine Hydrochloride has been extensively studied for its potential biological activities. One of its most notable properties is its ability to act as a selective serotonin reuptake inhibitor (SSRI). SSRIs are widely used in the treatment of depression, anxiety disorders, and other psychiatric conditions due to their ability to increase serotonin levels in the brain.

In addition to its SSRI activity, this compound has shown promising results in preclinical studies for its anti-inflammatory and analgesic properties. Research has demonstrated that it can effectively reduce inflammation and pain in animal models, making it a potential candidate for the development of new pain management therapies.

Clinical Applications

The therapeutic potential of (2-Butyl-1-benzofuran-3-yl)methyl(methyl)amine Hydrochloride has been explored in several clinical trials. Early-phase studies have focused on evaluating its safety and efficacy in treating depression and anxiety disorders. Preliminary results have been encouraging, with patients reporting significant improvements in mood and reduced symptoms of anxiety.

Further clinical trials are currently underway to investigate its potential as an anti-inflammatory agent for conditions such as rheumatoid arthritis and chronic pain syndromes. These trials aim to provide more robust data on its efficacy, safety profile, and optimal dosing regimens.

Recent Research Developments

The field of medicinal chemistry is constantly evolving, and recent research has shed new light on the mechanisms of action and potential applications of (2-Butyl-1-benzofuran-3-yl)methyl(methyl)amine Hydrochloride. A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to modulate specific neurotransmitter systems in the brain, providing insights into its therapeutic effects.

Another study conducted by researchers at a leading pharmaceutical company explored the use of this compound as a lead molecule for developing new drugs targeting neurodegenerative diseases such as Alzheimer's disease. The results indicated that it could potentially slow down disease progression by protecting neuronal cells from oxidative stress and inflammation.

Conclusion

(2-Butyl-1-benzofuran-3-yl)methyl(methyl)amine Hydrochloride (CAS No. 1052552-43-8) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure, coupled with its diverse biological activities, makes it an attractive candidate for further investigation and development. As research continues to advance, it is likely that new insights into its mechanisms of action will emerge, leading to innovative therapeutic strategies for various medical conditions.

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